molecular formula C31H36N8O6S2 B2675342 2,2'-Methylenebis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) 4-methylbenzenesulfonate CAS No. 81430-58-2

2,2'-Methylenebis(3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium) 4-methylbenzenesulfonate

Cat. No.: B2675342
CAS No.: 81430-58-2
M. Wt: 680.8
InChI Key: QOZWGSCGUUZNFJ-UHFFFAOYSA-L
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Description

The compound appears to contain two triazolopyrimidinium rings connected by a methylene bridge, and it is associated with a 4-methylbenzenesulfonate group. Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities .


Chemical Reactions Analysis

Triazolopyrimidines, due to the presence of multiple nitrogen atoms in the ring, can participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds, and undergo electrophilic substitution reactions .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in various fields such as medicinal chemistry, materials science, and organic synthesis .

Properties

IUPAC Name

4-methylbenzenesulfonate;3,5,7-trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8.2C7H8O3S/c1-10-7-12(3)24-16(18-10)22(5)14(20-24)9-15-21-25-13(4)8-11(2)19-17(25)23(15)6;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,9H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZWGSCGUUZNFJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=NC2=[N+](C(=NN12)CC3=NN4C(=CC(=NC4=[N+]3C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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